6-Methylbenzimidazo[1,2-c]quinazoline
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Overview
Description
6-Methylbenzimidazo[1,2-c]quinazoline is a heterocyclic compound with the molecular formula C15H11N3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused ring system consisting of a benzimidazole moiety and a quinazoline moiety, with a methyl group attached to the sixth position of the benzimidazole ring .
Mechanism of Action
Target of Action
6-Methylbenzimidazo[1,2-c]quinazoline is a type of quinazoline, which are known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to significant changes in cellular function.
Mode of Action
The compound interacts with its targets, the chromatin-associated proteins, by binding to them and inhibiting their function . This interaction results in changes in the transcriptional activity of genes, which can lead to alterations in cellular function.
Biochemical Pathways
The inhibition of chromatin-associated proteins affects various biochemical pathways. For instance, quinazolines have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that plays a key role in the regulation of gene expression.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. Given its inhibition of chromatin-associated proteins, it can be expected to cause changes in gene expression, which can subsequently lead to alterations in cellular function .
Biochemical Analysis
Biochemical Properties
Quinazolines, a class of compounds to which 6-Methylbenzimidazo[1,2-c]quinazoline belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzimidazole with 2-cyanobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated benzimidazoquinazolines.
Scientific Research Applications
6-Methylbenzimidazo[1,2-c]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[1,2-c]quinazoline: Lacks the methyl group at the sixth position.
6-Chlorobenzimidazo[1,2-c]quinazoline: Contains a chlorine atom instead of a methyl group.
6-Phenylbenzimidazo[1,2-c]quinazoline: Features a phenyl group at the sixth position.
Uniqueness
6-Methylbenzimidazo[1,2-c]quinazoline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its analogs .
Properties
IUPAC Name |
6-methylbenzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-10-16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)18(10)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDXSKSTZTFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346905 |
Source
|
Record name | 6-methyl[1,3]benzimidazo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5677-78-1 |
Source
|
Record name | 6-methyl[1,3]benzimidazo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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